1-(2-Fluorophenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC16013828
Molecular Formula: C8H11ClFN
Molecular Weight: 175.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClFN |
---|---|
Molecular Weight | 175.63 g/mol |
IUPAC Name | 1-(2-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H |
Standard InChI Key | WEZXQPGVPSHAAZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=CC=C1F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(2-Fluorophenyl)ethanamine hydrochloride has the molecular formula C₈H₁₁ClFN and a molar mass of 175.63 g/mol. The structure consists of a 2-fluorophenyl group attached to an ethylamine backbone, with a hydrochloride counterion stabilizing the amine group. The fluorine atom at the ortho position of the aromatic ring influences electronic distribution and steric interactions, impacting reactivity and binding affinity .
Table 1: Enantiomer-Specific Identifiers
Property | (R)-1-(2-Fluorophenyl)ethanamine Hydrochloride | (S)-1-(2-Fluorophenyl)ethanamine Hydrochloride |
---|---|---|
CAS Number | 1168139-43-2 | 1332832-14-0 |
MDL Number | MFCD11101199 | MFCD11865389 |
SMILES | NC@@HC.[H]Cl | NC@HC.[H]Cl |
PubChem ID | 45072319 | Not Available |
The (R)-enantiomer’s InChI key is WEZXQPGVPSHAAZ-FYZOBXCZSA-N, confirming its absolute configuration .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis of the (R)-enantiomer reveals distinct signals: a triplet for the methyl group (δ 1.35 ppm, J = 6.6 Hz) and aromatic protons between δ 6.98–7.37 ppm . Fourier-transform infrared (FTIR) spectra show N–H stretching vibrations at ~3000 cm⁻¹ and C–F absorption near 1200 cm⁻¹.
Synthesis and Optimization
Reductive Amination Route
The (S)-enantiomer is synthesized via reductive amination of 2-fluorobenzaldehyde with ammonium acetate, followed by chiral resolution. A reported method involves:
Table 2: Synthesis Conditions for (R)-Enantiomer
Step | Reagents/Conditions | Yield |
---|---|---|
Sulfinamide Formation | Ti(OEt)₄, THF, 70°C | 78% |
Reduction | NaBH₄, −48°C to RT | – |
Deprotection | HCl in MeOH, 1.5 hours | 62% |
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:
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Temperature control (±2°C) to minimize byproducts.
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Automated pH adjustment for optimal salt formation.
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
The compound exhibits aqueous solubility of 0.465 mg/mL (2.65 mM) and a calculated log P (octanol-water) of 1.89, indicating moderate lipophilicity. Solubility in organic solvents follows the order: methanol > dichloromethane > diethyl ether .
Table 3: Predicted ADMET Properties
Property | Value | Method |
---|---|---|
GI Absorption | High | SwissADME |
BBB Permeation | Yes | BOILED-Egg |
P-gp Substrate | No | PreADMET |
CYP Inhibition | None | ADMETlab 2.0 |
Skin Permeation | −5.89 cm/s | QikProp |
Stability Considerations
The hydrochloride salt is stable under ambient conditions but degrades above 200°C. Aqueous solutions (pH 1–3) show <5% decomposition over 72 hours, while alkaline conditions (pH >8) accelerate hydrolysis of the amine group .
Biological Activity and Applications
Neurotransmitter Receptor Modulation
The fluorinated phenyl group enhances binding to serotonin (5-HT₂A) and dopamine (D₂) receptors. In vitro assays demonstrate:
Pharmaceutical Intermediate
This compound serves as a precursor to:
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Antidepressants: Functionalization of the amine group yields selective serotonin reuptake inhibitors (SSRIs).
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Antipsychotics: Coupling with piperazine fragments produces D₂ antagonists.
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Fluorescent Probes: Conjugation with BODIPY dyes enables cellular imaging .
Exposure Route | Action |
---|---|
Inhalation | Move to fresh air; administer oxygen if breathing is difficult. |
Skin Contact | Wash with soap and water; apply emollient cream. |
Eye Contact | Rinse cautiously with water for 15 minutes; consult ophthalmologist. |
Challenges and Future Directions
Enantiomeric Resolution
Current synthetic routes suffer from low enantiomeric excess (58% ee). Advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, may improve stereoselectivity.
Bioavailability Optimization
Structural modifications to enhance blood-brain barrier penetration include:
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